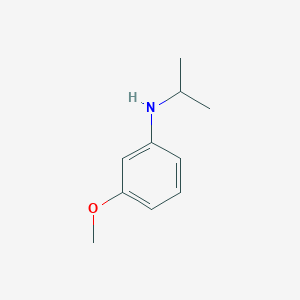

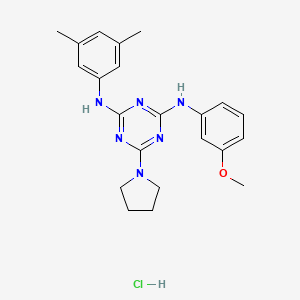

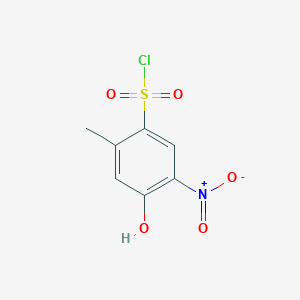

![molecular formula C11H11N3O2S B2845034 5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine CAS No. 879035-07-1](/img/structure/B2845034.png)

5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- Reactions with Amines and Thiols : A study explored the reactions of similar nitro-substituted pyridines with amines and thiols, demonstrating the versatility of these compounds in organic synthesis. The research highlighted the catalytic rearrangement and selective addition reactions these compounds undergo, forming a variety of products with potential applications in developing pharmaceuticals and materials (Čikotienė et al., 2007).

- Condensation Reactions : Another application is in the formation of aminomethylenebisphosphonates through a three-component condensation reaction. This method is noted for producing compounds with a range of activities, including antiosteoporotic and anticancer properties, showcasing the utility of nitro-substituted pyridines in medicinal chemistry (Dabrowska et al., 2009).

Materials Science and Catalysis

- Electrochromic Properties : Research into thieno[3,2-b]thiophene derivatives, structurally similar to 5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine, revealed their potential in electrochromic devices. These compounds, especially when decorated with electron-deficient side groups, showed promising electrochromic properties, indicating potential applications in smart windows and displays (Shao et al., 2017).

- Catalytic Applications : The palladium-catalyzed denitrative C–N coupling of nitroarenes with amines, using well-designed ligands, represents a significant application in organic synthesis. This method offers an efficient approach to aromatic amines, demonstrating the role of nitro-substituted compounds in facilitating crucial bond-forming reactions (Chen et al., 2019).

Advanced Organic Synthesis

- Synthesis of Pyrrolidone Derivatives : A one-pot process utilizing ethyl levulinate and nitro compounds in the presence of a nanosized Pt-based catalyst was developed for synthesizing N-substituted 5-methyl-2-pyrrolidones. This showcases the role of nitro-substituted compounds in synthesizing valuable pyrrolidone derivatives, which have various industrial and pharmaceutical applications (Vidal et al., 2017).

Propriétés

IUPAC Name |

5-nitro-N-(2-thiophen-2-ylethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c15-14(16)9-3-4-11(13-8-9)12-6-5-10-2-1-7-17-10/h1-4,7-8H,5-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMRLRODPORBCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

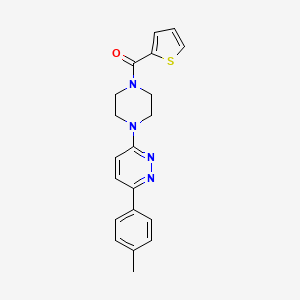

![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2844961.png)

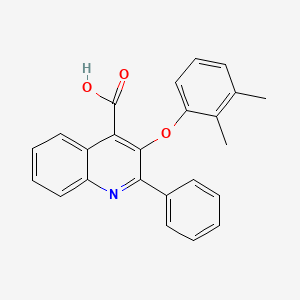

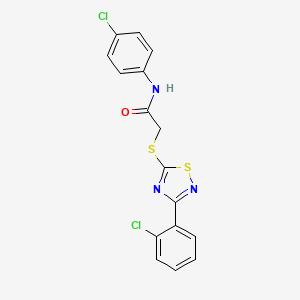

![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2844962.png)

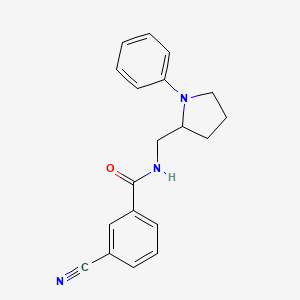

![6-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2844967.png)

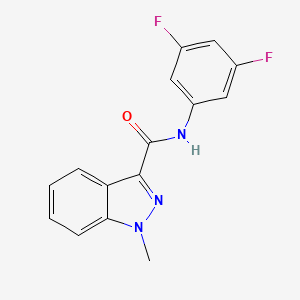

![1-(2,4-difluorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2844968.png)